4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate
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Overview
Description
4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate is a chemical compound known for its unique structure and properties It belongs to the class of dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate typically involves the reaction of a phenyl-substituted dithiol with dibutylcarbamodithioic acid. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dithiolane ring. Common reaction conditions include:
Temperature: Room temperature to 100°C
Solvent: Organic solvents like dichloromethane or toluene
Catalyst: Lewis acids such as zinc chloride or aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dithiolane ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Dithiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate involves its interaction with molecular targets through its dithiolane ring and phenyl group. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate
- 4-Phenyl-2H-1,3-dithiol-2-yl methylcarbamodithioate
- 4-Phenyl-2H-1,3-dithiol-2-yl ethylcarbamodithioate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dibutylcarbamodithioate group enhances its solubility and reactivity compared to its methyl and ethyl counterparts. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61522-81-4 |
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Molecular Formula |
C18H25NS4 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
(4-phenyl-1,3-dithiol-2-yl) N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C18H25NS4/c1-3-5-12-19(13-6-4-2)17(20)23-18-21-14-16(22-18)15-10-8-7-9-11-15/h7-11,14,18H,3-6,12-13H2,1-2H3 |
InChI Key |
YUGBWLUGSOINOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SC1SC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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